6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core with various substituents, making it a potential candidate for various applications in scientific research.
Preparation Methods
The synthesis of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Scientific Research Applications
6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It can also interfere with microtubule polymerization and tumor angiogenesis, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar compounds to 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate include:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar chromen-2-one core but with different substituents, leading to variations in its biological activities.
6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate: This compound has a furan-2-carboxylate group instead of a methoxybenzoate group, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C24H25ClO5 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(6-chloro-3-hexyl-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C24H25ClO5/c1-4-5-6-7-11-18-15(2)19-13-20(25)22(14-21(19)29-24(18)27)30-23(26)16-9-8-10-17(12-16)28-3/h8-10,12-14H,4-7,11H2,1-3H3 |
InChI Key |
XMXZLUCJYHXRNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C3=CC(=CC=C3)OC)Cl)C |
Origin of Product |
United States |
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